![molecular formula C19H19ClN2O2S B499175 ({3-CHLORO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE](/img/structure/B499175.png)
({3-CHLORO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine: is a complex organic compound that features a unique combination of functional groups, including a chloro, methoxy, and thienylmethoxy group attached to a benzylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine derivative and introduce the chloro, methoxy, and thienylmethoxy groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy and thienylmethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamine derivatives.
科学研究应用
Chemistry
In chemistry, 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological pathways.
Medicine
In medicinal chemistry, 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-Chloro-benzylamine
- 3-Methoxy-benzylamine
- [3-Chloro-4-methoxyaniline]
Uniqueness
What sets 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine apart from similar compounds is the presence of the thienylmethoxy group, which introduces additional electronic and steric effects. This unique feature can enhance the compound’s reactivity and specificity in various chemical and biological applications .
属性
分子式 |
C19H19ClN2O2S |
|---|---|
分子量 |
374.9g/mol |
IUPAC 名称 |
N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C19H19ClN2O2S/c1-23-18-9-15(12-22-11-14-4-2-6-21-10-14)8-17(20)19(18)24-13-16-5-3-7-25-16/h2-10,22H,11-13H2,1H3 |
InChI 键 |
UEGSAZIUMUIBNU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3 |
规范 SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


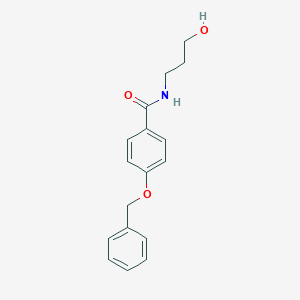

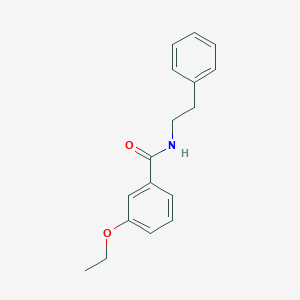
![N-[4-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B499100.png)
![6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B499101.png)
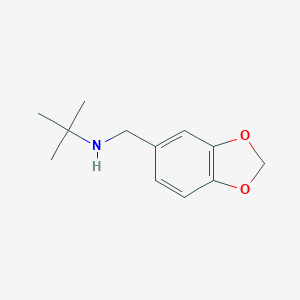
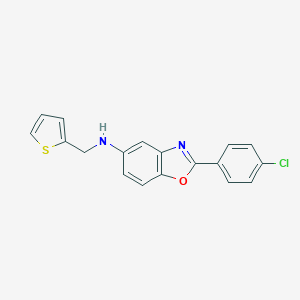
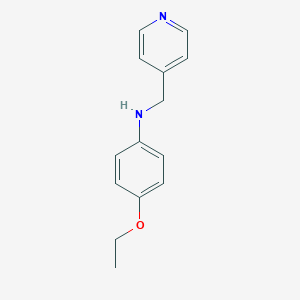
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxybutanamide](/img/structure/B499105.png)
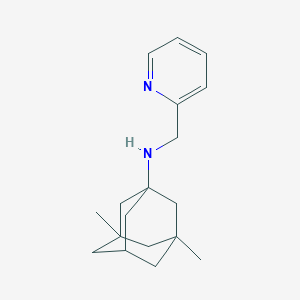
![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499109.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499111.png)
![N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499112.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)
